Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Chirality Stereochemistry Enantiomeric Excess

(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole (CAS 710943-30-9) is a chiral, non-racemic heterocyclic compound composed of an imidazole ring N-alkylated with a (2R)-pyrrolidin-2-ylmethyl group. With a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, it serves as a versatile scaffold in medicinal chemistry and asymmetric catalysis, offering a well-defined (R) stereocenter that distinguishes it from the corresponding (S) enantiomer (CAS 775567-38-9) and the racemic mixture (CAS 1177355-18-8).

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 710943-30-9
Cat. No. B3280210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole
CAS710943-30-9
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=CN=C2
InChIInChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m1/s1
InChIKeyVLNMFRPPGPXJHP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole (CAS 710943-30-9): Chiral Heterocyclic Building Block for Drug Discovery & Asymmetric Synthesis


(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole (CAS 710943-30-9) is a chiral, non-racemic heterocyclic compound composed of an imidazole ring N-alkylated with a (2R)-pyrrolidin-2-ylmethyl group [1]. With a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, it serves as a versatile scaffold in medicinal chemistry and asymmetric catalysis, offering a well-defined (R) stereocenter that distinguishes it from the corresponding (S) enantiomer (CAS 775567-38-9) and the racemic mixture (CAS 1177355-18-8) .

Why (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole Cannot Be Substituted by Its Racemate or (S)-Enantiomer


The (R) configuration of the pyrrolidine ring is a critical determinant of molecular recognition in chiral biological environments and asymmetric catalytic cycles. The basicity of the pyrrolidine nitrogen (predicted pKa = 9.60±0.10) governs the compound's protonation state at physiological pH, while the imidazole ring contributes π–π stacking and metal coordination capabilities . Substitution by the racemic mixture (CAS 1177355-18-8) or the (S)-enantiomer (CAS 775567-38-9) introduces the opposite stereoisomer, which can drastically alter target binding affinity, enzyme inhibition selectivity, and the enantioselectivity of catalytic reactions . For instance, a closely related derivative demonstrated nanomolar inhibitory activity against the epigenetic target JMJD2C (IC₅₀ = 100 nM), highlighting how subtle structural variations around the pyrrolidine-imidazole core can produce measurable differences in biological potency [1].

Quantitative Differentiation Data for (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole


Chiral Identity Defines Biological and Catalytic Outcomes vs. (S)-Enantiomer and Racemate

The target compound is supplied as a single (R)-enantiomer with a controlled stereochemical purity of NLT 98%, whereas the racemic mixture (CAS 1177355-18-8) and the (S)-enantiomer (CAS 775567-38-9) each provide a different stereochemical composition . This chiral homogeneity is essential because the spatial orientation of the pyrrolidine nitrogen directly influences hydrogen bonding and ionic interactions with chiral binding pockets .

Chirality Stereochemistry Enantiomeric Excess

Calculated Basicity (pKa) for Optimized Salt Form Selection and Solubility Prediction

The predicted pKa of the pyrrolidine nitrogen in the racemic scaffold (CAS 1177355-18-8) is 9.60±0.10, indicating that at physiological pH 7.4, the compound will be predominantly protonated . This predicted value is consistent across enantiomers and can guide the selection of the optimal salt form (e.g., dihydrochloride, CAS not specified for free base) for improved solubility in aqueous buffers [1].

Physicochemical Properties pKa Protonation State

Derivative Demonstrates Low-Nanomolar Inhibition of Epigenetic Target JMJD2C, Highlighting Scaffold Potential

A derivative featuring the pyrrolidin-2-ylmethyl-1H-imidazole core with a 4-pyridylcarboxylic acid substituent, 2-[1-(pyrrolidin-2-ylmethyl)-1H-imidazol-4-yl]pyridine-4-carboxylic acid, exhibited an IC₅₀ of 100 nM against the histone demethylase JMJD2C (KDM4C), a validated cancer target [1]. This provides experimental validation that the pyrrolidin-2-ylmethyl-1H-imidazole substructure can engage enzyme active sites with high affinity, supporting its use as a privileged fragment for inhibitor design.

Epigenetics JMJD2C Kinase Inhibition

Proven Ligand Utility in Copper-Catalyzed N-Arylation with Broad Functional Group Tolerance

New (S)-pyrrolidinylmethylimidazole ligands (structurally analogous to the target (R)-enantiomer) enabled highly efficient CuI-catalyzed N-arylation of imidazoles with aryl/heteroaryl bromides and chlorides under mild conditions, tolerating ester, nitrile, nitro, ketone, free hydroxyl, and free primary amine groups [1]. The direct chiral counterpart, (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, is expected to deliver comparable or improved enantioselectivity in asymmetric N-arylation or related transformations.

Cross-Coupling Catalysis Synthetic Methodology

Key Application Scenarios for (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole Based on Verified Evidence


Fragment-Based Drug Discovery Targeting Enzymes with Chiral Binding Sites

The single (R)-enantiomer, with a demonstrated scaffold potential for nanomolar enzyme inhibition (e.g., JMJD2C [1]), is ideally suited for fragment-based screening and hit expansion against targets possessing chiral active sites. The defined stereochemistry eliminates pharmacokinetic and pharmacodynamic ambiguity common with racemic fragments.

Asymmetric Ligand Design for Transition Metal Catalysis

The proven catalytic utility of the pyrrolidinylmethylimidazole framework in CuI-catalyzed N-arylation [2] validates the immediate use of the (R)-enantiomer as a precursor for chiral N-heterocyclic carbene (NHC) or bidentate ligands. Researchers can directly synthesize chiral imidazolium salts that, upon metal coordination, induce enantioselectivity in cross-coupling or addition reactions.

Histamine H₃ Receptor Modulator Synthesis and Profiling

The (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole substructure is a recurrent scaffold in histamine H₃ receptor ligands [3]. Procurement of the enantiopure (R) form allows medicinal chemists to interrogate chiral recognition at the H₃ receptor, where (R) vs. (S) stereochemistry can dramatically shift affinity and functional activity profiles.

Physicochemical Property Optimization via Salt Form Screening

The predicted pKa of 9.60 allows informed decisions on salt formation. The free base can be selectively converted to the dihydrochloride salt to enhance aqueous solubility for in vitro assays or in vivo pharmacokinetic studies, while maintaining the integrity of the (R) stereocenter .

Quote Request

Request a Quote for (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.